5-(4-Aminopipéridin-1-yl)pyridazin-3-ol

Vue d'ensemble

Description

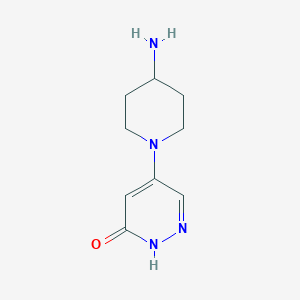

5-(4-Aminopiperidin-1-yl)pyridazin-3-ol is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche pharmacologique

Les dérivés de la pyridazine et de la pyridazinone, qui comprennent des composés comme le « 5-(4-Aminopipéridin-1-yl)pyridazin-3-ol », ont montré une large gamme d'activités pharmacologiques. Ces activités comprennent des propriétés antimicrobiennes, antidépressives, antihypertensives, anticancéreuses, antiplaquettaires, anti-ulcéreuses, herbicides et anti-appétentes .

Thérapeutique cardiaque

Des dérivés spécifiques de la pyridazinone ont été développés comme agents inotropes positifs puissants pour le traitement de l'insuffisance cardiaque congestive (ICC), indiquant des applications potentielles en thérapeutique cardiaque .

Recherche sur le cancer

Le motif structural de la pyridazinone se retrouve dans les inhibiteurs doubles de la kinase EGFR/HER2, qui sont des cibles importantes en thérapie anticancéreuse. Cela suggère que le « this compound » pourrait être exploré pour ses propriétés anticancéreuses .

Troubles neurologiques

Compte tenu de l'activité antidépressive de certains dérivés de la pyridazine, il existe un potentiel de recherche sur les troubles neurologiques et le développement de nouveaux traitements pour des affections comme la dépression .

Applications anti-inflammatoires

Les activités antiplaquettaires et anti-ulcéreuses de ces composés suggèrent qu'ils pourraient être étudiés pour des applications anti-inflammatoires, en particulier dans les maladies où l'inflammation joue un rôle clé .

Chimie agricole

Les activités herbicides et anti-appétentes indiquent des applications en chimie agricole, où de tels composés pourraient être utilisés pour développer de nouveaux pesticides ou régulateurs de croissance .

Inhibition enzymatique

Certains dérivés de la pyridazinone sont connus pour inhiber l'afflux d'ions calcium, qui est crucial pour l'agrégation plaquettaire. Cela indique des applications de recherche possibles dans l'étude des mécanismes d'inhibition enzymatique .

Recherche sur l'inhibition des kinases

La structure du « this compound » est similaire à celle des composés qui ont été utilisés comme inhibiteurs compétitifs de l'ATP pour des kinases comme PKB, suggérant une utilisation potentielle dans la recherche sur l'inhibition des kinases .

Pyridazines et dérivés de la pyridazinone biologiquement actifs : une revue Inhibiteurs de la kinase EGFR/HER2 double pyrrolotriazine Découverte des 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pipéridine-4-amines Pyridazinone : un élément important du pharmacophore

Mécanisme D'action

Target of Action

Pyridazinone derivatives, which include 5-(4-aminopiperidin-1-yl)pyridazin-3-ol, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

It’s known that certain 6-aryl-3 (2h)-pyridazinone derivatives substituted at position 5, which could include 5-(4-aminopiperidin-1-yl)pyridazin-3-ol, inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

A related compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, was found to be a potent and orally bioavailable inhibitor of protein kinase b (pkb), suggesting potential bioavailability .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

5-(4-Aminopiperidin-1-yl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyridazine derivatives, including 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol, have been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, thereby affecting various signaling pathways. Additionally, 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its diverse biological effects .

Cellular Effects

5-(4-Aminopiperidin-1-yl)pyridazin-3-ol exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with PDE enzymes can alter the signaling pathways mediated by cyclic nucleotides, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol may impact gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol involves its binding interactions with various biomolecules. The compound can inhibit or activate enzymes, such as PDEs, by binding to their active sites and altering their catalytic activity . This inhibition can result in increased levels of cyclic nucleotides, which in turn modulate downstream signaling pathways. Additionally, 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives, including 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol, exhibit varying degrees of stability under different conditions . The degradation products of the compound may also have distinct biological activities, which can contribute to its overall effects in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

5-(4-Aminopiperidin-1-yl)pyridazin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety .

Transport and Distribution

The transport and distribution of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . Additionally, the localization and accumulation of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol within tissues can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects .

Activité Biologique

5-(4-Aminopiperidin-1-yl)pyridazin-3-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and enzymes. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol includes a pyridazine ring substituted with a 4-aminopiperidine moiety. This structural configuration is crucial for its biological activity, particularly in targeting specific enzymes.

Research indicates that compounds similar to 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol exhibit significant inhibitory effects on various kinases, particularly Protein Kinase B (PKB/Akt) and monoamine oxidase (MAO). The inhibition of these enzymes can lead to various therapeutic effects, especially in cancer and neurodegenerative diseases.

Inhibition of Protein Kinase B (PKB)

PKB is a critical player in the PI3K/AKT signaling pathway, which is often dysregulated in cancers. Compounds derived from the 4-amino-piperidine scaffold have shown selective inhibition of PKB over other kinases, such as PKA. For instance, one study reported that derivatives with this scaffold exhibited up to 30-fold selectivity for PKB compared to PKA, making them promising candidates for cancer therapy .

Monoamine Oxidase Inhibition

Inhibitors of monoamine oxidase (MAO) are being explored for their neuroprotective properties. Compounds similar to 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol have demonstrated selectivity for MAO-B over MAO-A, which is significant for treating neurodegenerative disorders like Alzheimer's disease. For example, certain derivatives showed IC50 values in the low nanomolar range for MAO-B inhibition .

Structure-Activity Relationships (SAR)

The biological activity of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol can be influenced by modifications to its chemical structure. Key findings from SAR studies include:

- Substituent Effects : The introduction of electron-donating or electron-withdrawing groups on the piperidine or pyridazine rings can significantly alter potency and selectivity.

- Linker Variations : Changes in the linker length between the piperidine and pyridazine moieties have been shown to affect binding affinity and selectivity towards target enzymes .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol:

Propriétés

IUPAC Name |

4-(4-aminopiperidin-1-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-7-1-3-13(4-2-7)8-5-9(14)12-11-6-8/h5-7H,1-4,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNAXKDERNFCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.